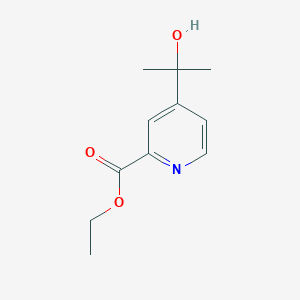

Ethyl 4-(2-hydroxypropan-2-yl)picolinate

Description

Ethyl 4-(2-hydroxypropan-2-yl)picolinate is a heteroaromatic ester featuring a pyridine ring (picolinate core) substituted at the 4-position with a 2-hydroxypropan-2-yl group (-C(CH₃)₂OH) and an ethyl ester (-COOEt) at the 2-position. The compound combines the electron-deficient nature of the pyridine ring with a hydrophilic tertiary alcohol substituent, which may enhance solubility in polar solvents compared to non-polar analogs.

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

ethyl 4-(2-hydroxypropan-2-yl)pyridine-2-carboxylate |

InChI |

InChI=1S/C11H15NO3/c1-4-15-10(13)9-7-8(5-6-12-9)11(2,3)14/h5-7,14H,4H2,1-3H3 |

InChI Key |

PYULWDRAUODNFI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=C1)C(C)(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-hydroxypropan-2-yl)picolinate can be achieved through several methods. One common approach involves the reaction of ethyl picolinate with 2-hydroxypropan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-hydroxypropan-2-yl)picolinate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 4-(2-hydroxypropan-2-yl)picolinate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(2-hydroxypropan-2-yl)picolinate involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with biological molecules, influencing their activity. The picolinate core can chelate metal ions, affecting enzymatic processes and other biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 4-(2-hydroxypropan-2-yl)picolinate with three analogs: Propylparaben, Ethyl 2-(piperidin-4-yl)acetate, and Ethyl 4-(trifluoromethyl)picolinate.

Key Findings from Comparative Analysis

Solubility and Polarity

- The hydroxypropan-2-yl group in the target compound enhances polarity compared to Ethyl 4-(trifluoromethyl)picolinate (CF₃ is highly lipophilic) . However, its solubility in water is likely lower than Propylparaben, which has a smaller phenolic -OH group .

- The piperidine core in Ethyl 2-(piperidin-4-yl)acetate introduces basicity (pKa ~11 for NH), contrasting with the pyridine ring’s weak basicity (pKa ~1–2) .

Electronic Effects

- The CF₃ group in Ethyl 4-(trifluoromethyl)picolinate is electron-withdrawing, activating the pyridine ring for electrophilic substitution.

- The ethyl ester in all compounds provides hydrolytic stability, but the tertiary alcohol in the target compound may increase susceptibility to oxidation compared to parabens .

Biological Activity

Ethyl 4-(2-hydroxypropan-2-yl)picolinate, a compound derived from picolinic acid, has garnered attention in recent years due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the condensation of ethyl picolinate with a suitable hydroxyalkylating agent. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.

Biological Activity

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, compounds with similar structural motifs have been shown to exhibit significant antiproliferative effects against various cancer cell lines. In particular, the compound's ability to induce apoptosis in cancer cells has been documented.

- Case Study : A study assessed the antiproliferative activity of various derivatives of picolinic acid on human colorectal cancer cell lines (HT-29). The results indicated that certain derivatives exhibited IC50 values lower than 1 μM, suggesting potent antitumor activity .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 8f | HT-29 | 0.20 | Induces apoptosis |

| 8a | HT-29 | 0.74 | Induces apoptosis |

| 8e | MCF-7 | <1 | Induces apoptosis |

2. Mechanism of Action

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Apoptosis Induction : Flow cytometry analyses demonstrated that treatment with this compound significantly increased the apoptotic rate in cancer cells from 7.57% (control) to 61.7% at a concentration of 1 μM .

- Cell Cycle Arrest : Compounds related to this compound have also been shown to induce cell cycle arrest, further contributing to their antiproliferative effects.

Pharmacological Studies

In vivo pharmacological studies are crucial for understanding the therapeutic potential of this compound. Research involving animal models has indicated promising results in terms of tumor growth inhibition and minimal toxicity to normal cells.

3. Toxicity Profile

Toxicity studies are essential for evaluating the safety of new compounds. Preliminary assessments suggest that this compound exhibits lower cytotoxicity against normal human embryonic kidney (HEK293T) cells compared to its effects on cancer cells, indicating a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.